molecular formula C7H7NO3 B8792301 5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid CAS No. 280748-43-8

5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B8792301
CAS No.: 280748-43-8
M. Wt: 153.14 g/mol
InChI Key: KSDGAOCOGSTQKI-UHFFFAOYSA-N
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Description

5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

280748-43-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h2-3,8H,1H3,(H,10,11)

InChI Key

KSDGAOCOGSTQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C(=O)O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.8 g (4.4 mmol) of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid ethyl ester in 35 mL of water and 15 mL of ethanol was added 0.5 g (8.9 mmol) of potassium hydroxide. The reaction mixture was heated to 100 ° C. for 1 hour, cooled to room temperature, and evaporated ethanol. The water layer was acidified to pH=3 using 2N hydrogen chloride solution. The precipitate was filtered and washed with water to afford 0.67 g (68%) of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid as a tan solid. 1H NMR (360 MHz, DMSO-d6) δ 12.92 (br s, 1H, CO2H), 12.48 (br s, 1H, NH), 9.76 (s, 1H, CHO-5), 6.63 (s, 1H), 2.28 (s, 3H, CH3). MS m/z 152 [M−1].
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Formyl-4-methyl-1H-pyrrole-2-carboxylic acid ethyl ester was dissolved in water (35 mL) and ethanol (15 mL) with stirring. Potassium hydroxide (2 equivalents, 0.5 g) was added and the mixture heated to 100° C. After 1 hour the mixture was cooled to room temperature and concentrated to about ⅔ volume. The water layer was acidified to pH 3 using 2 N hydrochloric acid. The white solid was collected by vacuum filtration and washed with water to afford 0.67 g (68% yield) of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid as a tan solid. 1H-NMR (360 MHz, dimethylsulfoxide-d6) δ 12.92 (br s, 1H, COOH), 12.48 (br s, 1H, NH), 9.76 (s, 1H, CHO), 6.63 (s, 1H, pyrrole CH), 2.28 (s, 3H, CH3). MS m/z 152 [M+−1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

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